molecular formula C16H18N2O3S2 B2671875 N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 2034392-41-9

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B2671875
CAS No.: 2034392-41-9
M. Wt: 350.45
InChI Key: IGZOPRKWVNCLMK-UHFFFAOYSA-N
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Description

Introduction and Structural Significance

Background and Research Context

The compound emerged from efforts to develop hybrid heterocycles with tailored electronic and steric properties for targeting serotonin receptors and tubulin polymerization pathways. Its design integrates three pharmacophoric elements:

  • Benzothiophene : A bicyclic aromatic system known for modulating serotonin receptor binding through π-π interactions.
  • 1,2-Oxazole : A five-membered heterocycle contributing dipole stabilization and metabolic resistance.
  • Sulfonamide : A functional group enabling hydrogen bonding and conferring acidity for salt formation.

Synthetic methodologies for analogous structures, such as stereoselective benzoxazole sulfonamide synthesis and optimized isoxazole sulfonamide production, provided foundational strategies. Recent studies highlight its potential as a tubulin polymerization inhibitor, with GI50 values in leukemia cell lines reaching nanomolar ranges.

Structural Components: Benzothiophene, Oxazole, and Sulfonamide Moieties

Benzothiophene Core

The benzothiophene subunit (C8H6S) introduces planar aromaticity and sulfur-based electronic effects. Key features include:

  • Electron-rich character : Enhances binding to hydrophobic protein pockets via van der Waals interactions.
  • Substituent positioning : The 3-yl group on benzothiophene enables stereoselective alkylation at the propan-2-yl linker.
1,2-Oxazole Ring

The 3,5-dimethyl-1,2-oxazole moiety (C5H6N2O) contributes:

  • Dipole stabilization : The 1,2-oxazole’s 0.89 D dipole moment facilitates aqueous solubility.
  • Steric effects : Methyl groups at C3 and C5 prevent undesired π-stacking while maintaining metabolic stability.
Sulfonamide Functionalization

The sulfonamide group (-SO2NH-) provides:

  • Acidic proton : pKa ≈ 10.2 enables salt formation with amines under mild conditions.
  • Hydrogen-bonding capacity : Acts as a hydrogen bond donor/acceptor in enzyme active sites.

Table 1: Structural Components and Their Roles

Component Key Properties Role in Compound Design
Benzothiophene Planar aromaticity, S-atom polarizability Receptor binding enhancement
1,2-Oxazole Dipole stabilization, methyl substituents Solubility and metabolic resistance
Sulfonamide Acidic proton, H-bonding capacity Enzyme interaction and salt formation

Significance in Heterocyclic Chemistry Research

This compound exemplifies three trends in modern heterocyclic synthesis:

Modular Assembly Strategies

The propan-2-yl linker enables sequential coupling of benzothiophene and oxazole-sulfonamide subunits via:

  • Alkylation reactions : Utilizing benzothiophene-3-ylpropan-2-yl halides under basic conditions.
  • Sulfonamide formation : Reacting amine intermediates with 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride.
Stereochemical Control

Patent methodologies demonstrate enantioselective synthesis of benzoxazole sulfonamide analogs through:

  • Chiral auxiliaries in carbobenzoxy protection.
  • Palladium-catalyzed hydrogenolysis for deprotection without racemization.
Industrial Scalability

Optimized processes from related compounds suggest viable production routes:

  • Azeotropic distillation : Water removal during intermediate purification.
  • Continuous flow systems : Potential for oxazole sulfonamide coupling steps.

Position Within the Broader Field of Sulfonamide Research

Comparative Analysis with Other Sulfonamides

Table 2: Sulfonamide Derivatives and Applications

Compound Class Biological Target GI50 (nM) Key Advantage
Benzothiophene-oxazole Tubulin, 5-HT1A receptors 44.7–48.8 Dual targeting capability
Benzoxazole sulfonamides Microtubules 62.3 High leukemia specificity
Isoxazole sulfonamides Microbial enzymes N/A Broad-spectrum antimicrobial activity
Innovations in Sulfonamide Activation
  • Electrophilic intermediates : Thionyl chloride-mediated sulfonamide formation achieves 81.7% yields in optimized isoxazole systems.
  • Protecting group strategies : t-BOC deprotection with trifluoroacetic acid enables gram-scale amine salt production.
Computational Modeling Insights

Density-functional calculations on analogous structures reveal:

  • Electrostatic potential maps : Sulfonamide oxygen atoms act as strong hydrogen bond acceptors (-45.2 kcal/mol).
  • Correlation energy effects : Benzothiophene’s sulfur atom increases polarizability by 18% versus benzene analogs.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-10(8-13-9-22-15-7-5-4-6-14(13)15)18-23(19,20)16-11(2)17-21-12(16)3/h4-7,9-10,18H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZOPRKWVNCLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC(C)CC2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through intramolecular cyclization reactions.

    Attachment of Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions. This step often involves the use of alkyl halides and a base to facilitate the substitution reaction.

    Formation of 1,2-Oxazole-4-Sulfonamide Moiety: The 1,2-oxazole-4-sulfonamide moiety can be synthesized through a series of reactions involving the formation of the oxazole ring followed by sulfonamide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to speed up the reactions.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene ring can yield benzothiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene or oxazole rings .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide exhibit promising antimicrobial properties. For instance, certain thiazole derivatives have shown efficacy against resistant strains of Staphylococcus aureus and Enterococcus faecium, suggesting that modifications to the benzothiophene structure may enhance antimicrobial activity against Gram-positive bacteria and fungi .

Antiviral Potential

Research indicates that related compounds can act as antiviral agents. For example, derivatives that include oxazole rings have demonstrated inhibitory effects on viral replication processes. The structure's ability to interfere with viral enzymes positions it as a candidate for further exploration in antiviral drug development .

Anticancer Properties

There is ongoing investigation into the anticancer potential of benzothiophene derivatives. Preliminary studies suggest that modifications to the core structure can lead to enhanced cytotoxicity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest .

Study on Antimicrobial Efficacy

A study published in early 2023 focused on a series of thiazole derivatives, which included compounds structurally similar to this compound. These compounds were tested against methicillin-resistant Staphylococcus aureus (MRSA) and showed significant antimicrobial activity, suggesting a potential pathway for developing new antibiotics targeting resistant strains .

Investigation of Antiviral Activity

In another investigation, researchers synthesized a series of oxazole derivatives and evaluated their antiviral properties against Hepatitis C virus (HCV). The results indicated that certain modifications led to compounds with IC50 values in the low micromolar range, highlighting their potential as antiviral agents .

Mechanism of Action

The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The benzothiophene ring can interact with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and inferred properties:

Compound Name (IUPAC) Molecular Formula Key Structural Features Pharmacological Activity (Inferred) References
Target Compound : N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide C₁₆H₁₈N₂O₃S₂ Benzothiophene, propan-2-yl linker, dimethyl-oxazole sulfonamide Unknown; potential CNS or anti-inflammatory activity
AB-CHFUPYCA : N-[3-(2-Methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide C₁₆H₂₅N₃O₂S Thiazole ring, tetramethylcyclopropane, methoxyethyl chain Likely modulates ion channels or enzymes due to thiazole’s electronic profile
Emlenoflastum : N-[(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl]-1-(propan-2-yl)-1H-pyrazole-3-sulfonamide C₁₉H₂₄N₄O₂S Hexahydroindacene, pyrazole-sulfonamide, propan-2-yl NSAID (COX inhibition)
Compound 6Q0 : N-[[4-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]methyl]benzenesulfonamide C₁₈H₁₈N₂O₃S Benzene ring, phenylmethyl linker, dimethyl-oxazole sulfonamide Possible antimicrobial or kinase inhibition
AM-2233 : N-Benzyl-N-isopropyl-3,5-dimethyl-1,2-oxazole-4-sulfonamide C₁₅H₂₀N₂O₃S Benzyl, isopropyl substituents, dimethyl-oxazole sulfonamide Cannabinoid receptor modulation (speculative)

Key Comparative Insights

  • Benzothiophene vs.
  • Oxazole vs. Thiazole/Pyrazole: The oxazole ring (target compound, 6Q0, AM-2233) has lower electron-withdrawing effects than thiazole (AB-CHFUPYCA), which may influence sulfonamide acidity and hydrogen-bonding capacity. Pyrazole in emlenoflastum offers distinct tautomeric properties relevant to NSAID activity .
  • Substituent Effects : The propan-2-yl linker in the target compound may confer conformational flexibility compared to rigid tetramethylcyclopropane (AB-CHFUPYCA) or bulky benzyl groups (AM-2233), affecting target binding .

Computational and Experimental Considerations

  • Electronic Structure : Density-functional methods () could compare correlation energies of these compounds, predicting reactivity or stability .

Biological Activity

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a synthetic compound of interest due to its potential biological activities. This compound belongs to a class of heterocyclic compounds characterized by the presence of sulfur and nitrogen atoms in their structures. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.

The biological activity of this compound is primarily linked to its interaction with serotonin receptors, specifically the 5-HT1A receptor. Compounds with similar structures have shown affinity for these receptors, influencing serotoninergic pathways that are critical in various physiological processes including mood regulation and anxiety responses .

Electrostatic Interactions : The proposed mode of action involves electrostatic interactions between the compound and the receptor, which may facilitate binding and subsequent biological effects.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to this compound:

  • Cytotoxicity Assays : A study reported that benzothiophene derivatives exhibit cytotoxicity against multiple cancer cell lines. The effectiveness was measured using WST-1 assays, revealing that certain structural modifications enhance activity .
  • Serotonin Receptor Binding : Research on similar compounds indicated varying degrees of binding affinity to 5-HT1A receptors. For instance, certain derivatives showed up to 60% binding efficacy compared to controls in receptor binding assays .
  • Antimicrobial Screening : In a study focusing on thiazole derivatives, compounds were screened for antimicrobial activity against resistant strains. Although direct data on the sulfonamide compound is scarce, related structures demonstrated promising results against drug-resistant pathogens .

Data Tables

Activity Type Tested Compounds Results
CytotoxicityVarious benzothiophene derivativesEffective against MCF-7, A549
Antimicrobial ActivityThiazole derivativesActive against resistant strains
Receptor BindingBenzothiophene analogsUp to 60% binding efficacy

Q & A

Basic: What synthetic methodologies are recommended for preparing N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide?

Answer:
The synthesis typically involves coupling a benzothiophene-propan-2-yl amine intermediate with a sulfonamide-activated 3,5-dimethyl-1,2-oxazole moiety. Key steps include:

  • Sulfonylation : Reacting the amine with 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride under inert conditions (e.g., DMF, LiH as base) to form the sulfonamide bond .
  • Intermediate Preparation : The benzothiophene-propan-2-yl amine can be synthesized via nucleophilic substitution or reductive amination of 1-benzothiophen-3-yl ketone derivatives .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol is recommended to isolate high-purity product .

Basic: How can the structural and electronic properties of this compound be characterized?

Answer:
Use a combination of spectroscopic and computational methods:

  • X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry and hydrogen-bonding patterns, as demonstrated for analogous sulfonamides .
  • NMR/FTIR : Assign peaks for the sulfonamide (-SO₂NH-) group (δ ~10-12 ppm in ¹H NMR; ~1350 cm⁻¹ S=O stretch in IR) and benzothiophene aromatic protons (δ ~7-8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (C₁₅H₁₇N₃O₂S₂; exact mass: 347.07 g/mol) .

Advanced: How should researchers design experiments to evaluate its bioactivity against enzymatic targets?

Answer:
Focus on target-specific in vitro assays :

  • Enzyme Inhibition : Use fluorogenic or colorimetric substrates to measure IC₅₀ values for sulfonamide-sensitive enzymes (e.g., carbonic anhydrase or metalloproteases). Include controls with known inhibitors (e.g., acetazolamide) .
  • Kinetic Studies : Perform Lineweaver-Burk analysis to determine inhibition mode (competitive/non-competitive) .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM in triplicate to ensure reproducibility .

Advanced: How can conflicting data from solubility and stability assays be resolved?

Answer:
Address discrepancies via:

  • Orthogonal Assays : Compare HPLC-based solubility measurements with nephelometry to rule out aggregation artifacts .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and varying pH (2–12) to identify degradation pathways. Use LC-MS to characterize degradants .
  • Buffer Optimization : Test solubility in PBS, DMSO-water mixtures, or cyclodextrin solutions to mimic physiological conditions .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this sulfonamide?

Answer:
Modify key regions systematically:

  • Benzothiophene Substituents : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 5-position to enhance π-stacking with hydrophobic enzyme pockets .
  • Oxazole Methyl Groups : Replace 3,5-dimethyl with bulkier substituents (e.g., isopropyl) to probe steric effects on binding affinity .
  • Sulfonamide Linker : Compare bioactivity of secondary (NH) vs. tertiary (N-methyl) sulfonamides to assess hydrogen-bonding requirements .

Advanced: How should researchers address contradictions in reported IC₅₀ values across different studies?

Answer:
Potential sources of variability include:

  • Assay Conditions : Standardize pH, temperature, and ionic strength. For example, carbonic anhydrase assays are highly pH-sensitive .
  • Compound Purity : Verify purity (>95%) via HPLC and elemental analysis. Impurities from incomplete sulfonylation can skew results .
  • Enzyme Isoforms : Specify the isoform tested (e.g., CA-II vs. CA-IX), as sulfonamide selectivity varies widely .

Advanced: What computational methods are suitable for predicting binding modes with biological targets?

Answer:
Combine docking and MD simulations :

  • Docking : Use AutoDock Vina or Glide to model interactions with enzyme active sites. Prioritize poses where the sulfonamide -SO₂ group coordinates catalytic zinc ions .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of key hydrogen bonds (e.g., between oxazole methyl groups and hydrophobic residues) .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to rank binding affinities of SAR derivatives .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at -20°C in airtight, amber vials to prevent photodegradation .
  • Solubility : Lyophilize as a solid; avoid long-term storage in DMSO (>1 month) due to oxidation risks .
  • Moisture Control : Use desiccants (e.g., silica gel) in storage containers to minimize hydrolysis of the sulfonamide group .

Advanced: How can researchers validate off-target effects in cellular assays?

Answer:

  • Selectivity Profiling : Screen against a panel of related enzymes (e.g., carbonic anhydrase isoforms, MMPs) using activity-based protein profiling (ABPP) .
  • CRISPR Knockout Models : Use cell lines lacking the target enzyme to confirm on-target effects .
  • Transcriptomics : Perform RNA-seq to identify differentially expressed genes after treatment, excluding pathways unrelated to the proposed mechanism .

Advanced: What analytical techniques are critical for detecting degradation products during formulation studies?

Answer:

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients to separate degradants. Monitor [M+H]+ ions for parent (m/z 348.1) and fragments (e.g., m/z 121.0 for benzothiophene) .
  • NMR Stability Studies : Track disappearance of sulfonamide NH proton (δ ~10 ppm) in DMSO-d6 over time .
  • Accelerated Stability Testing : Use ICH guidelines (25°C/60% RH for 6 months) to simulate long-term storage .

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